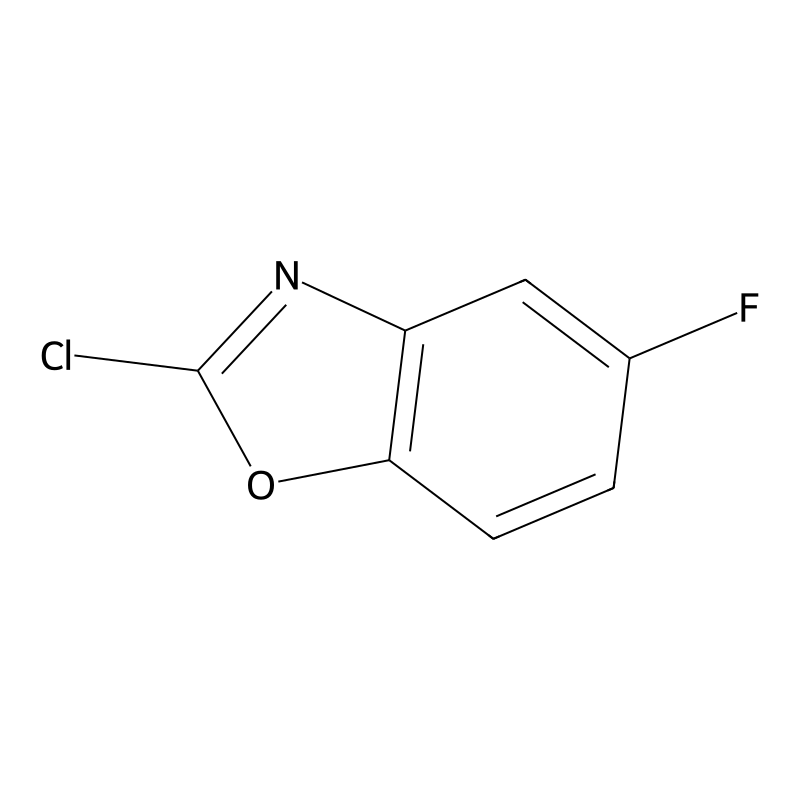

2-CHLORO-5-FLUOROBENZOXAZOLE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where 2-chloro-5-fluoro-1,3-benzoxazole has been explored:

Pharmaceutical Research

Benzoxazoles, in general, have been investigated for their potential applications in developing new drugs PubChem: Benzoxazoles. While specific research on 2-chloro-5-fluoro-1,3-benzoxazole for this purpose is limited, its close relatives have shown interesting properties. For instance, some fluorinated benzoxazoles have been studied for their anticonvulsant activity Journal of Medicinal Chemistry: Design, Synthesis, and Anticonvulsant Activity of Fluorinated Benzoxazoles: .

Material Science Research

Benzoxazoles are being explored for their potential use in developing new materials with specific properties. For example, some benzoxazole derivatives have been investigated for their application in organic light-emitting diodes (OLEDs) Chinese Journal of Chemical Physics: Recent Advances in Benzoxazole-Based OLED Emitters. Research on the specific applications of 2-chloro-5-fluoro-1,3-benzoxazole in this field is ongoing.

2-Chloro-5-fluorobenzoxazole is an organic compound characterized by its unique structure, which consists of a benzoxazole ring substituted with chlorine and fluorine atoms. The molecular formula for this compound is , and its molecular weight is approximately 175.57 g/mol. The presence of both halogens in its structure contributes to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in the synthesis of more complex molecules.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the benzoxazole ring, allowing for further functionalization.

- Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are important in organic synthesis.

These reactions make 2-chloro-5-fluorobenzoxazole a versatile intermediate in organic synthesis.

Several synthetic routes have been developed for the preparation of 2-chloro-5-fluorobenzoxazole:

- From 2-Aminophenol: A common method involves the condensation of 2-aminophenol with a suitable halogenating agent under acidic or basic conditions to introduce the chlorine and fluorine substituents.Example reaction:

- Using Metal Catalysts: Transition metal-catalyzed reactions have been explored to facilitate the formation of benzoxazole derivatives from simpler precursors, allowing for the introduction of halogen substituents.

- Multistep Synthesis: Other methods may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired substitution pattern.

2-Chloro-5-fluorobenzoxazole has potential applications in various fields:

- Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.

- Materials Science: It can be used in the development of new materials, such as polymers or coatings with specific properties.

- Chemical Synthesis: As a versatile building block, it is useful in synthesizing more complex organic molecules.

Interaction studies involving 2-chloro-5-fluorobenzoxazole typically focus on its reactivity with biological macromolecules or other small molecules. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

- Binding Studies: Investigating how this compound interacts with enzymes or receptors can provide insights into its biological mechanisms.

- Toxicity Assessments: Evaluating its safety profile through cytotoxicity assays on various cell lines is crucial for potential pharmaceutical applications.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-chloro-5-fluorobenzoxazole. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chlorobenzoxazole | C7H4ClNO | Simple chlorinated derivative without fluorine |

| 5-Fluorobenzoxazole | C7H4FNO | Fluorinated derivative with no chlorine |

| 2-Methylbenzoxazole | C8H9NO | Contains a methyl group instead of halogens |

| 6-Chlorobenzothiazole | C7H4ClNOS | Contains sulfur instead of oxygen |

| 5-Bromo-2-benzothiazole | C7H4BrNOS | Bromine substitution offers different reactivity |

Uniqueness

The uniqueness of 2-chloro-5-fluorobenzoxazole lies in its combination of both chlorine and fluorine atoms on the benzoxazole ring, which can significantly alter its chemical properties and biological activities compared to other similar compounds. This dual halogenation can enhance lipophilicity and modify interaction profiles with biological targets, making it a compound of interest for further research and application development.

Crystallographic Studies and Solid-State Properties

Limited specific crystallographic data is available for 2-chloro-5-fluorobenzoxazole in the literature [1] [2]. However, studies on structurally related benzoxazole derivatives provide insight into expected solid-state properties [11] [13]. Crystallographic analysis of similar halogenated benzoxazole compounds demonstrates that these molecules typically adopt planar conformations in the solid state [11] [13].

Research on 5-chloro-2-ferrocenylbenzo[d]oxazole reveals that benzoxazole rings maintain planarity with root mean square deviations of approximately 0.0042 angstroms [11] [13]. The crystal packing of halogenated benzoxazole derivatives is often stabilized by intermolecular interactions, including hydrogen bonding and pi-pi stacking arrangements [11] [28].

Benzoxazole derivatives commonly exhibit favorable crystal packing modes that contribute to their solid-state fluorescence properties [28]. The presence of halogen substituents can influence intermolecular interactions through halogen bonding effects [32] [36]. Studies on fluorinated benzoxazole liquid crystals indicate that halogen substitution significantly affects molecular packing and phase behavior [36] [39].

| Crystal Property | Related Compounds | Observations |

|---|---|---|

| Ring Planarity | Benzoxazole derivatives | RMS deviation ~0.004 Å [11] |

| Intermolecular Interactions | Halogenated benzoxazoles | π-π stacking, halogen bonding [11] [28] |

| Solid-State Fluorescence | Phenylbenzoxazole derivatives | Enhanced emission in crystals [28] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for benzoxazole derivatives [16] [18]. For halogenated benzoxazole compounds, proton nuclear magnetic resonance spectra typically display aromatic proton signals in the range of 6.85 to 8.83 parts per million [29]. The presence of chlorine and fluorine substituents significantly influences the chemical shift positions due to their electronegativity effects [18] [29].

In carbon-13 nuclear magnetic resonance spectroscopy, benzoxazole derivatives show characteristic signals for aromatic carbons [18] [29]. The carbon atoms bearing halogen substituents exhibit distinct chemical shifts that reflect the electron-withdrawing nature of these groups [29]. Fluorine-19 nuclear magnetic resonance would provide additional structural confirmation for the fluorine substituent position [36].

Studies on related halogenated benzoxazole derivatives demonstrate that nuclear magnetic resonance spectral patterns are highly sensitive to substitution patterns [18] [29]. The coupling constants and multiplicities observed in these spectra provide valuable information about the molecular connectivity and stereochemistry [31].

| Nuclear Magnetic Resonance Parameter | Typical Range | Substituent Effects |

|---|---|---|

| Aromatic ¹H Chemical Shifts | 6.85-8.83 ppm | Halogen deshielding [29] |

| ¹³C Chemical Shifts | Aromatic region | Electronegative effects [29] |

| Coupling Patterns | Multiple aromatic | Substitution-dependent [31] |

Infrared and Raman Spectroscopic Properties

Infrared spectroscopy reveals characteristic absorption bands for benzoxazole derivatives [29] [34]. The carbon-nitrogen stretching vibrations typically appear in the range of 1496 to 1452 wavenumbers [29]. Aromatic carbon-hydrogen stretching vibrations are observed between 3213 and 2919 wavenumbers [29].

Halogen-specific vibrational modes provide distinctive spectroscopic signatures [21] [29]. Carbon-chlorine stretching vibrations appear in the range of 747 to 740 wavenumbers, while carbon-fluorine stretching occurs between 1383 and 1119 wavenumbers [29]. These characteristic frequencies enable unambiguous identification of halogen substituents [21] [29].

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be infrared-inactive [19] [34]. Studies on halogenated benzoxazole derivatives show multiple characteristic bands in the aromatic region [34] [35]. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization [34] [35].

| Spectroscopic Technique | Characteristic Frequencies | Assignment |

|---|---|---|

| Infrared | 1496-1452 cm⁻¹ | C=N stretching [29] |

| Infrared | 747-740 cm⁻¹ | C-Cl stretching [29] |

| Infrared | 1383-1119 cm⁻¹ | C-F stretching [29] |

| Raman | Multiple aromatic bands | Ring vibrations [34] |

Mass Spectrometry Profiles

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 2-chloro-5-fluorobenzoxazole [16] [17]. The molecular ion peak appears at mass-to-charge ratio 171, corresponding to the molecular weight [1] [2]. The presence of chlorine creates characteristic isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes [16] [17].

Fragmentation patterns in mass spectrometry reflect the stability of different molecular regions [16] [17]. Common fragmentations include loss of halogen atoms and sequential breakdown of the aromatic system [16] [17]. Gas chromatography-mass spectrometry provides both separation and identification capabilities for benzoxazole derivatives [17].

Studies on related benzoxazole compounds demonstrate that halogen substituents significantly influence fragmentation pathways [22]. The electron impact ionization technique generates characteristic fragmentation patterns that serve as structural fingerprints [16] [17].

| Mass Spectrometry Parameter | Value/Range | Significance |

|---|---|---|

| Molecular Ion (M⁺) | m/z 171 | Molecular weight confirmation [1] |

| Chlorine Isotope Pattern | M+2 peak | ³⁵Cl/³⁷Cl ratio [16] |

| Base Peak | Variable | Most stable fragment [17] |

Physical Constants and Characteristic Properties

Melting and Boiling Points

Specific melting and boiling point data for 2-chloro-5-fluorobenzoxazole are not extensively documented in the available literature [1] [2] [3]. However, comparative analysis with structurally related compounds provides insight into expected thermal properties [8] [20] [24]. The introduction of halogen substituents typically influences the melting and boiling points through changes in intermolecular forces [36] [39].

Studies on fluorinated benzoxazole derivatives indicate that fluorine substitution generally lowers melting points compared to unsubstituted analogs [36]. For related chlorobenzoxazole compounds, melting points vary significantly depending on substitution patterns [8] [20]. 2-Chlorobenzoxazole exhibits a melting point of 7 degrees Celsius and a boiling point of 201-202 degrees Celsius [8].

The presence of both chlorine and fluorine substituents in 2-chloro-5-fluorobenzoxazole likely results in thermal properties intermediate between those of the individual monosubstituted analogs [36]. Thermal stability studies on halogenated benzoxazoles suggest good stability under normal storage conditions [24] [26].

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| 2-Chlorobenzoxazole | 7 | 201-202 | [8] |

| 2-Amino-5-chlorobenzoxazole | 177-185 | 309 | [20] |

| 5-Chlorobenzoxazole-2-thiol | 280-285 | 278.7±42.0 | [24] |

Solubility Parameters in Various Solvents

Solubility characteristics of 2-chloro-5-fluorobenzoxazole follow general trends observed for halogenated aromatic compounds [3] [23]. Benzoxazole derivatives typically exhibit limited water solubility due to their aromatic hydrophobic nature [3] [23]. The presence of halogen substituents generally decreases aqueous solubility while enhancing solubility in organic solvents [23] [36].

Studies on related compounds indicate good solubility in common organic solvents including dimethyl sulfoxide, chloroform, and methanol [3] [29]. Fluorinated benzoxazole derivatives show enhanced solubility in nonpolar solvents compared to their non-fluorinated analogs [36] [39]. The solubility profile significantly influences the compound's applicability in various synthetic and analytical procedures [3].

Preparation of stock solutions requires careful selection of appropriate solvents based on solubility characteristics [3]. Common solvent systems used for benzoxazole derivatives include dimethyl sulfoxide for biological assays and chloroform-methanol mixtures for analytical applications [3] [29].

| Solvent Type | Solubility Behavior | Applications |

|---|---|---|

| Water | Limited solubility | Minimal [23] |

| Dimethyl sulfoxide | Good solubility | Stock solutions [3] |

| Organic solvents | Enhanced solubility | Synthesis/analysis [36] |